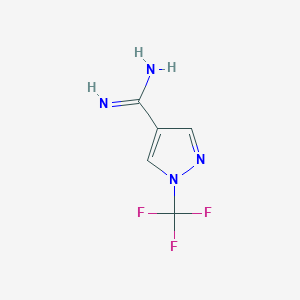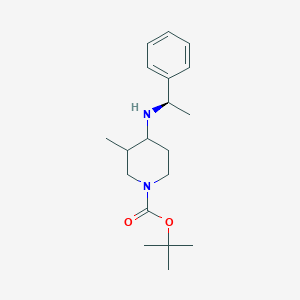
tert-Butyl 3-methyl-4-(((R)-1-phenylethyl)amino)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a methyl group, and an amino group attached to a phenylethyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine ring, followed by the introduction of the tert-butyl and methyl groups. The amino group is then introduced via a nucleophilic substitution reaction with ®-1-phenylethylamine. The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions are common, particularly involving the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.
科学的研究の応用
tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and enzyme interactions.
作用機序
The mechanism by which tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
類似化合物との比較
Similar Compounds
tert-Butyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate: This compound shares the piperidine ring and tert-butyl group but differs in the presence of an oxo group and additional carboxylate functionality.
tert-Butyl 4-aminopiperidine-1-carboxylate: Similar in structure but lacks the phenylethyl moiety and methyl group.
Uniqueness
tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with a tert-butyl group, a methyl group, and an amino group attached to a phenylethyl moiety. This unique structure imparts specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C19H30N2O2 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
tert-butyl 3-methyl-4-[[(1R)-1-phenylethyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-14-13-21(18(22)23-19(3,4)5)12-11-17(14)20-15(2)16-9-7-6-8-10-16/h6-10,14-15,17,20H,11-13H2,1-5H3/t14?,15-,17?/m1/s1 |
InChIキー |
YKBYYVMDYLZHQR-ISXOHVOVSA-N |
異性体SMILES |
CC1CN(CCC1N[C@H](C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
正規SMILES |
CC1CN(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)
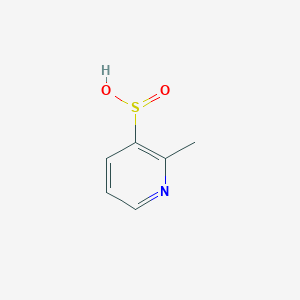
![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)
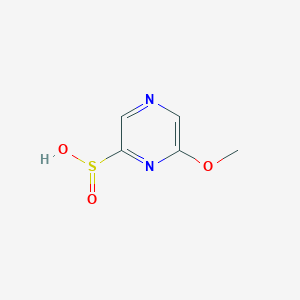

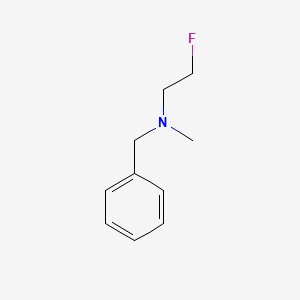
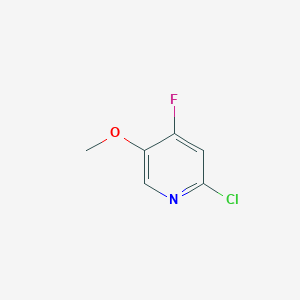
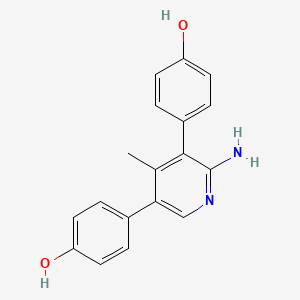
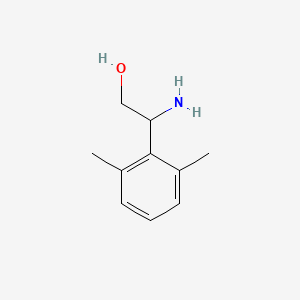

![6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)
![5-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12966545.png)
